1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane
Description
Structural Characterization of 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane
Molecular Architecture and IUPAC Nomenclature
The molecular architecture of this compound reveals a sophisticated perfluorinated structure with the molecular formula C₆F₁₂O₂ and a molecular weight of 332.04 grams per mole. The compound is registered under the Chemical Abstracts Service number 40573-09-9 and carries the Material Safety Data Sheet identifier MFCD00506884. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting its complex substitution pattern.
The molecular structure contains twelve fluorine atoms distributed across six carbon atoms in a specific arrangement that creates a highly electronegative environment. The backbone consists of a three-carbon chain with complete fluorine substitution on carbons one, two, and three, creating the hexafluoropropane core structure. Two distinct ether linkages are present: one connecting a trifluoromethoxy group to the first carbon, and another linking a trifluorovinyl ether group to the third carbon position.
The Simplified Molecular Input Line Entry System representation of the compound is expressed as FC(F)=C(F)OC(F)(F)C(F)(F)C(F)(F)OC(F)(F)F, which demonstrates the vinyl ether functionality at one terminus and the methoxy ether at the opposite end. This unique structural arrangement creates a bifunctional molecule with two reactive sites separated by a perfluorinated alkyl chain.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through analysis of the nineteen-fluorine nuclear magnetic resonance spectrum. The compound exhibits multiple distinct fluorine environments that produce characteristic chemical shift patterns in the nuclear magnetic resonance spectrum.
The nineteen-fluorine nuclear magnetic resonance spectrum of the compound displays several key resonances that correspond to different fluorine environments within the molecule. The trifluoromethoxy group typically resonates in the range of +40 to +80 parts per million relative to trichlorofluoromethane standard, while the difluoromethylene carbons appear in the +80 to +140 parts per million region. The vinyl fluorine atoms exhibit characteristic chemical shifts associated with fluorinated alkene systems.
Specific nuclear magnetic resonance data for the compound shows the following chemical shift assignments: the fluorosulfonyl fluoride group resonates at +50 parts per million as a singlet representing one fluorine atom, the difluoromethylene ether carbon appears at -71 parts per million as a singlet for two fluorine atoms, and the vinyl fluorine systems display complex multipicity patterns at -88, -102, and -190.5 parts per million. These chemical shift values provide unique fingerprints for structural identification and purity assessment.
The coupling patterns observed in the nineteen-fluorine nuclear magnetic resonance spectrum reveal important information about the molecular connectivity and stereochemistry. The vinyl fluorine atoms exhibit characteristic coupling constants that reflect the geometric arrangement around the carbon-carbon double bond, with typical values ranging from 64 to 112 Hertz for various fluorine-fluorine coupling interactions.
Fourier-Transform Infrared Spectroscopy
Fourier-Transform Infrared spectroscopy provides complementary structural information through analysis of the vibrational modes associated with the various functional groups present in this compound. The highly fluorinated nature of the compound produces characteristic absorption bands that are distinct from hydrocarbon analogs.
The infrared spectrum of the compound exhibits several key diagnostic bands that confirm the presence of specific functional groups. The carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1300 inverse centimeters region, with specific bands observed at 1278, 1166, and 1034 inverse centimeters. These absorptions are characteristic of the perfluorinated alkyl chain and ether linkages present in the molecular structure.
The vinyl ether functionality produces distinctive infrared absorptions that confirm the presence of the fluorinated alkene group. A characteristic band appears at 1790 inverse centimeters, which corresponds to the carbon-carbon double bond stretching in the perfluorinated vinyl system. This absorption is significantly shifted compared to hydrocarbon alkenes due to the strong electron-withdrawing effects of the fluorine substituents.
Additional infrared bands provide information about the ether linkages and molecular conformation. The carbon-oxygen stretching vibrations of the ether groups produce absorptions in the characteristic ether region, though these are modified by the perfluorinated environment. The overall infrared spectrum serves as a reliable fingerprint for compound identification and can be used to assess purity and detect potential decomposition products.
Crystallographic and Conformational Analysis
The crystallographic and conformational properties of this compound reflect the influence of extensive fluorine substitution on molecular geometry and intermolecular interactions. The compound exists as a colorless liquid at room temperature with a boiling point of 64 degrees Celsius and a specific gravity of 1.62 at 20 degrees Celsius.
The molecular conformation is significantly influenced by the electronic properties of the fluorine atoms, which create strong dipole moments and affect the preferred spatial arrangements of the molecule. The perfluorinated chain adopts conformations that minimize steric repulsion between the bulky fluorine atoms while maximizing favorable electrostatic interactions. The presence of multiple carbon-fluorine bonds creates a rigid molecular framework with restricted rotational freedom around the carbon-carbon bonds.
The crystalline structure, when the compound is cooled below its freezing point, likely exhibits characteristics typical of perfluorinated compounds, including weak intermolecular forces due to the low polarizability of the fluorine atoms. The molecular packing in the solid state would be primarily governed by van der Waals interactions and dipole-dipole forces arising from the polar carbon-fluorine bonds.
Conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around the ether linkages and the flexibility of the propyl chain. However, the highly electronegative fluorine substituents create preferred conformations that minimize unfavorable electrostatic interactions. The vinyl ether group introduces additional conformational complexity due to the partial double bond character of the carbon-oxygen bond in the vinyl ether system.
The physical properties of the compound, including its relatively low boiling point despite the high molecular weight, reflect the weak intermolecular forces typical of perfluorinated compounds. The high density of 1.62 grams per cubic centimeter is characteristic of fluorinated materials and results from the high atomic weight of fluorine compared to hydrogen.
Properties
IUPAC Name |
1,1,2,2,3,3-hexafluoro-1-(1,2,2-trifluoroethenoxy)-3-(trifluoromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F12O2/c7-1(8)2(9)19-4(12,13)3(10,11)5(14,15)20-6(16,17)18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWNWGPNBZIACR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896481 | |
| Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40573-09-9 | |
| Record name | 1,1,2,2,3,3-Hexafluoro-1-[(1,2,2-trifluoroethenyl)oxy]-3-(trifluoromethoxy)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40573-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoro-1-trifluoromethoxy-3-trifluorovinyloxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursors
- Hexafluoropropane derivatives as the backbone.
- Trifluoromethanol or trifluoromethoxy reagents for ether formation.
- Trifluorovinyl halides or trifluorovinyl ethers as vinylation agents.
Stepwise Synthesis Approach
| Step | Reaction Type | Description | Key Conditions | Outcome |
|---|---|---|---|---|
| 1 | Fluorination | Selective fluorination of propane derivatives to introduce hexafluoro groups | Controlled temperature, fluorinating agents like elemental fluorine or cobalt trifluoride | Hexafluoropropane intermediate |
| 2 | Etherification | Reaction of hexafluoropropane intermediate with trifluoromethanol or trifluoromethoxy reagents | Use of strong bases or catalysts under inert atmosphere | Formation of trifluoromethoxy substituent |
| 3 | Vinylation | Introduction of trifluorovinyl ether group via reaction with trifluorovinyl halides or vinyl ethers | Low temperature, inert atmosphere, often with palladium or copper catalysts | Formation of trifluorovinyl ether moiety |
| 4 | Purification | Distillation or chromatographic techniques | Refrigerated conditions, inert gas atmosphere | High purity (>97%) product |
Reaction Conditions and Optimization
- Temperature Control: Reactions are typically conducted at low to moderate temperatures (0–50 °C) to prevent decomposition of sensitive trifluorovinyl groups.
- Inert Atmosphere: Use of nitrogen or argon to avoid oxidation or hydrolysis.
- Catalysts: Transition metal catalysts (Pd, Cu) may be employed to facilitate vinylation.
- Solvents: Fluorinated solvents or anhydrous ethers are preferred to maintain stability and solubility.
Research Findings and Data
Purity and Yield
Comparative Analysis with Related Compounds
| Compound | Molecular Formula | Key Features | Preparation Complexity |
|---|---|---|---|
| 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane | C6F12O2 | Multiple trifluorinated groups, trifluorovinyl ether | High due to sensitive groups |
| 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-bis[(trifluorovinyl)oxy]propane | C7F12O2 | Two trifluorovinyl groups, higher reactivity | Higher complexity |
| Trifluoroacetate | C2F3O2 | Simpler structure, reagent use | Low complexity |
This comparison highlights the synthetic challenges posed by the multiple reactive fluorinated groups in the target compound.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C6F12O2 |
| Molecular Weight | 332.04 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | 64 °C |
| Purity | >97% (GC) |
| Storage | Refrigerated (0–10 °C), inert gas |
| Sensitivity | Air and heat sensitive |
| Key Reactions | Fluorination, etherification, vinylation |
| Catalysts | Pd, Cu (for vinylation) |
| Solvents | Anhydrous ethers, fluorinated solvents |
| Yield | Optimized via reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form oxidized derivatives.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Substitution: Halogen exchange reactions with reagents like sodium iodide (NaI) in acetone.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, H2O2
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Solvents: Acetone, dichloromethane (DCM), tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield fluorinated carboxylic acids, while reduction could produce fluorinated alcohols.
Scientific Research Applications
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which 1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane exerts its effects depends on its application:
Chemical Reactions: Acts as a reactive intermediate, participating in various organic transformations.
Biological Systems: The fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially altering enzyme activity or receptor interactions.
Comparison with Similar Compounds
1,1,2,2,3,3-Hexafluoro-1,3-bis[(1,2,2-trifluorovinyl)oxy]propane (CAS: 13846-22-5)
- Structure : Differs by replacing the trifluoromethoxy group with a second trifluorovinyloxy group.
- Properties: Higher molecular weight (344.06 g/mol) and symmetry due to dual trifluorovinyloxy substituents . Applications: Used in crosslinked polymers via [2+2] cycloaddition of trifluorovinyl ether (TFVE) groups, enhancing thermal stability (Td,5% increased by 47°C vs. PMMA) .
Nafion-Related Perfluorinated Polyelectrolytes
- Structure : Contains 1,1,2,2-tetrafluoro-2-({1,1,1,2,3,3-hexafluoro-3-[(trifluorovinyl)oxy]propan-2-yl}oxy)ethanesulfonic acid.
- Properties :
- Sulfonic acid groups enable proton conductivity in fuel cell membranes.
- Operates at ≤90°C, whereas derivatives with hexafluoro-propanesulfonyl groups (e.g., Acipex membranes) function up to 130°C .
- Contrast: The target compound lacks sulfonic acid groups, limiting ion-exchange utility but offering superior hydrophobicity .
Physicochemical and Thermal Properties
Key Observations :
- Trifluorovinyloxy groups enhance thermal stability and reduce water absorption in polymers .
- Trifluoromethoxy groups may lower reactivity compared to sulfonic acid derivatives but improve hydrophobicity .
Environmental and Regulatory Considerations
- PFAS Classification : The target compound shares structural motifs with perfluoropolyethers (PFPEs) and perfluoroalkyl substances (PFAS), which are under regulatory scrutiny for persistence and bioaccumulation .
- Regulatory Status: Not explicitly listed under EU REACH restrictions but could fall under broad PFAS regulations . Analogous compounds (e.g., ammonium salts in ECHA dossiers) face restrictions due to environmental persistence .
Biological Activity
1,1,2,2,3,3-Hexafluoro-1-(trifluoromethoxy)-3-[(1,2,2-trifluorovinyl)oxy]propane (CAS Number: 40573-09-9) is a perfluoroalkyl substance (PFAS) that has garnered attention due to its unique chemical properties and potential biological effects. This compound belongs to a class of chemicals known for their persistence in the environment and potential health impacts.
- Molecular Formula : C8F16O5
- Molecular Weight : 480.06 g/mol
- Physical State : Liquid
- CAS Number : 40573-09-9
Biological Activity Overview
The biological activity of this compound is primarily assessed through its interactions with biological systems and its potential toxicological effects. Research indicates that PFAS compounds can influence various biological pathways:
Toxicological Studies
Recent studies have highlighted the following biological activities associated with PFAS:
- Endocrine Disruption : PFAS can interfere with hormone function. Epidemiological studies have linked exposure to altered thyroid hormone levels and reproductive health issues .
- Immune System Effects : Exposure to PFAS has been associated with reduced vaccine response and increased susceptibility to infections .
- Developmental Toxicity : Research suggests that PFAS exposure during pregnancy may lead to developmental issues in offspring .
Case Study 1: Thyroid Function
A study conducted on populations exposed to PFAS showed a significant association between serum PFAS levels and thyroid hormone disruption. Specifically, higher levels of certain PFAS were correlated with decreased levels of thyroxine (T4) in pregnant women .
Case Study 2: Immune Response
Research published in environmental health journals indicated that children exposed to higher levels of PFAS exhibited a lower antibody response to vaccinations compared to those with lower exposure levels. This suggests potential long-term impacts on immune function .
Environmental Impact
PFAS compounds like this compound are persistent in the environment due to their strong carbon-fluorine bonds. They can bioaccumulate in wildlife and humans through the food chain. Studies have shown that these compounds can remain in mammalian tissues for extended periods and may lead to increased concentrations up the food chain .
Data Table: Summary of Biological Effects
Q & A
Q. How can researchers verify the identity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization : Use nuclear magnetic resonance (NMR) to confirm fluorine and proton environments, complemented by high-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., C₅H₃F₉O, MW 250.06 g/mol) .
- Chromatographic Purity : Employ gas chromatography (GC) or high-performance liquid chromatography (HPLC) with fluorinated-phase columns to assess purity, noting retention times against certified standards .
- CAS Registry Cross-Validation : Cross-reference the compound’s CAS number (40573-09-9) with supplier data sheets (e.g., TCI Chemicals) to confirm structural alignment .
Q. What are the recommended handling protocols for this compound in laboratory settings?
Methodological Answer:
- Exposure Control : Use fume hoods with HEPA filters to minimize inhalation of vapors, as fluorinated ethers may release hazardous decomposition products (e.g., HF, CO) under thermal stress .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, fluoropolymer-coated lab coats, and full-face shields to prevent skin/eye contact, given the potential for acute toxicity (GHS Category 4 oral toxicity) .
- Storage : Store in PTFE-lined containers at ≤4°C to prevent polymerization or hydrolysis, as trifluorovinyl ethers are reactive under ambient moisture .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃F₉O | |
| Molecular Weight | 250.06 g/mol | |
| Boiling Point | Not reported; analogous compounds: ~40–60°C | |
| Reactivity | Susceptible to hydrolysis |
- Thermal Stability : Differential scanning calorimetry (DSC) is recommended to identify decomposition thresholds (>150°C for similar perfluoroethers) .
Q. What synthetic routes are documented for related fluorinated ethers?
Methodological Answer:
- Fluorination Strategies : Use Swarts reaction (SbF₃/HF) to introduce fluorine atoms into precursor alcohols .
- Etherification : React trifluorovinyl alcohol intermediates with hexafluoropropane derivatives under anhydrous conditions (e.g., K₂CO₃ in DMF) to form the trifluoromethoxy linkage .
- Purification : Distill under reduced pressure (≤10 mmHg) to isolate the product, avoiding thermal degradation .
Advanced Research Questions
Q. How can researchers design experiments to assess thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify mass loss at 5–10°C/min under nitrogen to identify degradation onset temperatures .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze evolved gases (e.g., HF, COF₂) during decomposition to map reaction pathways .
- In Situ FTIR : Monitor real-time structural changes (e.g., C-F bond cleavage) under controlled heating .
Q. How to resolve contradictions in reported toxicity data for fluorinated ethers?
Methodological Answer:
- Comparative Toxicology Studies : Conduct in vitro assays (e.g., Ames test, cytotoxicity in HepG2 cells) to compare with structurally related compounds (e.g., heptafluoropropyl trifluorovinyl ether, CAS 1623-05-8) .
- Dose-Response Analysis : Use zebrafish embryo models (FET assay) to evaluate acute toxicity (LC₅₀) and organ-specific effects, addressing gaps in existing GHS classifications .
Q. What polymerization mechanisms are relevant for this compound in material science?
Methodological Answer:
- Radical Copolymerization : Initiate with AIBN at 60–80°C to copolymerize with tetrafluoroethylene (TFE), forming fluoropolymers with low dielectric constants .
- Kinetic Studies : Use gel permeation chromatography (GPC) to monitor molecular weight distribution and branching in polymer chains .
- Applications : Target high-performance elastomers or coatings resistant to chemical/thermal degradation .
Q. How to model environmental persistence and bioaccumulation potential?
Methodological Answer:
- In Silico Prediction : Apply EPI Suite to estimate logP (predicted ~3.5–4.2) and biodegradation half-life (>100 days) based on perfluoroalkyl ether (PFEA) analogs .
- Aquatic Toxicity Screening : Use OECD 201/202 guidelines with Daphnia magna to assess acute/chronic effects, given the lack of ecotoxicological data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
